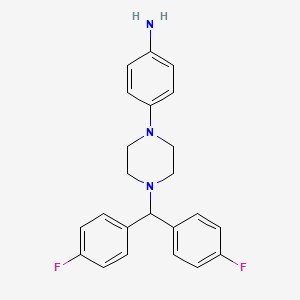
1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. It helps in understanding the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, molar mass, etc.Aplicaciones Científicas De Investigación
Photoisomerization Studies
1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol and its analogues have been studied in the context of photoisomerization. Research has shown that such compounds undergo isomerization under certain conditions, such as irradiation with light or by thermal means. This process is significant in understanding chemical reactions that are initiated or influenced by light and heat, revealing insights into molecular behavior under different conditions (Pazdera et al., 1997).
Reaction Mechanism Exploration
Studies have also focused on the chemical reaction mechanisms involving 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol derivatives. These include selective formation of rearranged compounds via silyl migration and exploring how these compounds behave under different reaction conditions. Such research aids in the understanding of complex chemical processes and can contribute to the development of new synthetic methods (Ohshita et al., 2008).
Synthesis and Structural Analysis
Research has also delved into the synthesis and structural analysis of compounds related to 1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol. These studies provide critical insights into how these compounds can be synthesized and their molecular structures, contributing to broader chemical knowledge and potential applications in material science and pharmacology (Lugemwa, 2019).
Catalytic Activity and Molecular Design
Investigations into the catalytic activities of related compounds have provided valuable information for the design of latent catalysts. Understanding how different substituents affect the catalytic activity of these molecules has implications for industrial processes, including polymer production and other chemical manufacturing processes (Kobayashi et al., 2000).
Safety And Hazards
This involves studying the safety measures to be taken while handling the compound and the possible hazards it can cause to human health and the environment.
Direcciones Futuras
This involves predicting the future applications of the compound based on its properties and current uses. It can also involve suggesting further studies needed to explore the unknown properties or uses of the compound.
Propiedades
Número CAS |
1797136-60-7 |
|---|---|
Nombre del producto |
1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol |
Fórmula molecular |
C27H28O4 |
Peso molecular |
416.517 |
Nombre IUPAC |
[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H28O4/c1-5-24(18-10-16-23(17-11-18)31-26(30)27(2,3)4)25(19-6-12-21(28)13-7-19)20-8-14-22(29)15-9-20/h6-17,28-29H,5H2,1-4H3 |
Clave InChI |
QOAUEUOERPIDGS-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC(=O)C(C)(C)C |
Sinónimos |
1-Pivaloyl-4,4’,4’’-(1-ethyl-1-ethenyl-2-ylidene)triphenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



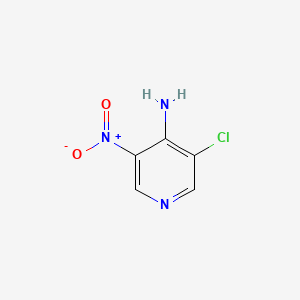
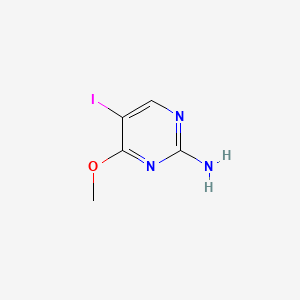
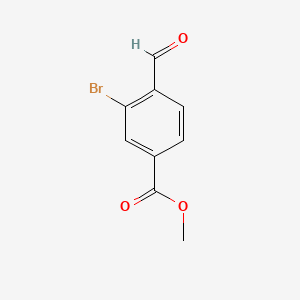
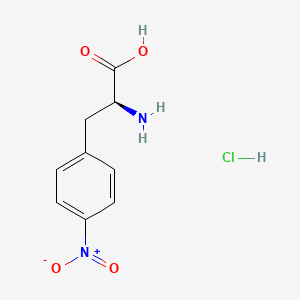
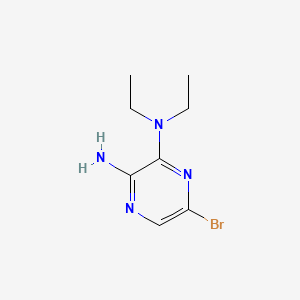
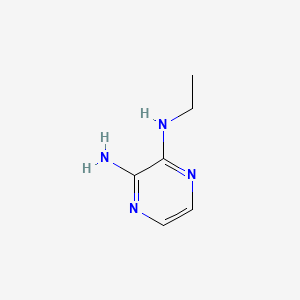
![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)
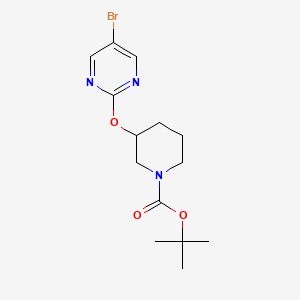
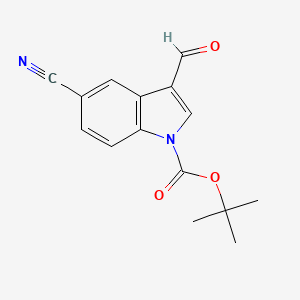
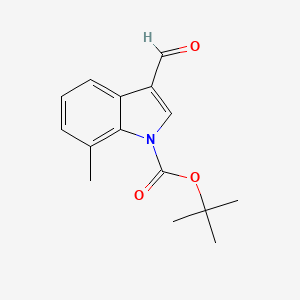
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)
